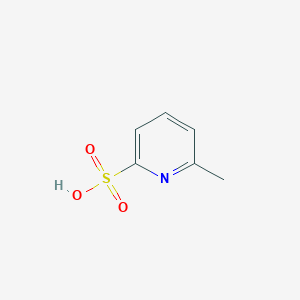

6-methylpyridine-2-sulfonic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methylpyridine-2-sulfonic acid is a heterocyclic building block . It has an empirical formula of C6H7NO3S and a molecular weight of 173.19 .

Molecular Structure Analysis

The SMILES string for 6-methylpyridine-2-sulfonic acid is Cc1cccc(n1)S(O)(=O)=O . The InChI is 1S/C6H7NO3S/c1-5-3-2-4-6(7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-methylpyridine-2-sulfonic acid include its empirical formula (C6H7NO3S), molecular weight (173.19), and its SMILES string (Cc1cccc(n1)S(O)(=O)=O) . Its melting point is 295-298℃ .Scientific Research Applications

Catalysts in Chemical Synthesis

6-methylpyridine-2-sulfonic Acid: is utilized as a catalyst in the synthesis of various pyridine derivatives. These derivatives are crucial in the development of compounds with biological activities, such as IKK-β inhibitors, antimicrobial agents, and anti-inflammatory drugs . The acid’s sulfonic group enhances the reactivity of pyridine rings, making it a valuable catalyst in organic synthesis.

Biomaterials Enhancement

The sulfonic acid group of 6-methylpyridine-2-sulfonic Acid is instrumental in the sulfonation process, which significantly improves the properties of biomaterials. This process is applied to hydrogels, scaffolds, and nanoparticles, impacting cellular responses like adhesion, proliferation, and differentiation, which are essential for regenerative medicine, drug delivery, and tissue engineering .

Pharmaceuticals

In pharmaceuticals, pyridine derivatives, including those derived from 6-methylpyridine-2-sulfonic Acid , are found in many active pharmaceutical ingredients. They serve as key scaffolds in biologically active compounds and are involved in the synthesis of vitamins and coenzymes like NADP .

Environmental Science

6-methylpyridine-2-sulfonic Acid: plays a role in environmental science, particularly in the microbial degradation of pyridine derivatives. These compounds enter the environment through various routes and can be transformed by microbial action, which is essential for the bioremediation of contaminated sites .

Industrial Applications

In the industrial sector, 6-methylpyridine-2-sulfonic Acid is used in the production of specialty chemicals such as solvents, flavors, fragrances, and in the rubber and textile industries. Its derivatives are trusted by global customers for consistent quality and performance .

Analytical Chemistry

In analytical chemistry, 6-methylpyridine-2-sulfonic Acid is employed as a standard or reagent for various chemical analyses. It helps in the identification and quantification of chemical substances, ensuring accuracy and reliability in research findings .

Safety and Hazards

The safety data sheet for 6-methylpyridine-2-sulfonic acid suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

It is known that pyridine derivatives, to which 6-methylpyridine-2-sulfonic acid belongs, interact with various biological systems .

Mode of Action

Pyridine derivatives are known to exhibit properties that differ from homocyclic compounds, which may have profound effects on their biodegradation . The presence of the ring nitrogen defines the reactivity of pyridine derivatives .

Biochemical Pathways

, it is known that pyridine derivatives can be involved in various biochemical processes. For instance, some pyridine derivatives occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3, which are used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) .

Result of Action

It is known that pyridine derivatives can have various effects on biological systems .

Action Environment

It is known that environmental factors can significantly impact the biodegradation of pyridine derivatives .

properties

IUPAC Name |

6-methylpyridine-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-3-2-4-6(7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCMTRQGODEADU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376539 |

Source

|

| Record name | 6-methylpyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methylpyridine-2-sulfonic Acid | |

CAS RN |

18615-99-1 |

Source

|

| Record name | 6-methylpyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)